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Compound of Interest

Compound Name: Diethyl propylmalonate

Cat. No.: B018023

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for diethyl
propylmalonate, a key chemical intermediate. The following sections detail its Nuclear
Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource
for compound identification, purity assessment, and structural elucidation in research and
development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 13C NMR, and IR
spectroscopy for diethyl propylmalonate.

Table 1: *H NMR Spectroscopic Data for Diethyl Propylmalonate
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. . Coupling
Chemical Shift L . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz

4.19 Quartet 7.1 4H O-CHz2-CHs

CHa2-
3.32 Triplet 7.4 1H

CH(COOE)2

) CH2-CHz2-
1.89 Multiplet 2H
CH(COOE)2

1.35 Sextet 7.4 2H CH2-CHs (propyl)
1.25 Triplet 7.1 6H O-CHz2-CHs
0.92 Triplet 7.3 3H CHs-CHz (propyl)

Table 2: 3C NMR Spectroscopic Data for Diethyl Propylmalonate

Chemical Shift (6) ppm Assighment
169.2 C=0

61.3 O-CHz2-CHs

51.7 CH2-CH(COOEt)2
33.8 CH2-CH(COOEt)2
20.2 CH2-CHs (propyl)
14.1 O-CH2-CHs

13.8 CHs-CHz (propyl)

Table 3: IR Spectroscopic Data for Diethyl Propylmalonate
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Wavenumber (cm~?) Intensity Assignment

2965, 2938, 2876 Strong C-H stretch (alkane)
1734 Strong C=0 stretch (ester)
1466 Medium C-H bend (alkane)
1368 Medium C-H bend (alkane)
1258, 1153, 1032 Strong C-O stretch (ester)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are typically acquired on a spectrometer operating at a field strength
of 300 MHz or higher.

o Sample Preparation: A sample of diethyl propylmalonate (approximately 10-20 mg for H
NMR, 50-100 mg for 13C NMR) is dissolved in a deuterated solvent, most commonly
chloroform-d (CDCls), to a volume of approximately 0.6-0.7 mL in a standard 5 mm NMR
tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

o Data Acquisition: The prepared NMR tube is placed in the spectrometer's probe. For 1H
NMR, the spectrum is acquired using a standard pulse sequence. For 3C NMR, a proton-
decoupled pulse sequence is typically used to simplify the spectrum by removing C-H
coupling.

» Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to
generate the frequency-domain spectrum. The spectrum is then phase-corrected and
baseline-corrected. Chemical shifts are referenced to the internal standard (TMS). For H
NMR spectra, the signals are integrated to determine the relative number of protons, and
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coupling constants are measured to determine the connectivity of protons on adjacent
carbons.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectra are recorded to identify the functional groups
present in the molecule.

o Sample Preparation (Neat Liquid): As diethyl propylmalonate is a liquid, the spectrum is
conveniently obtained as a thin film. A drop of the neat liquid is placed between two sodium
chloride (NaCl) or potassium bromide (KBr) plates. The plates are gently pressed together to
create a uniform thin film.

» Data Acquisition: A background spectrum of the empty spectrometer is recorded to account
for atmospheric water and carbon dioxide. The sample holder with the prepared salt plates is
then placed in the spectrometer's beam path, and the sample spectrum is acquired.

o Data Processing: The instrument's software automatically subtracts the background
spectrum from the sample spectrum. The resulting spectrum shows the infrared absorption
bands corresponding to the vibrational modes of the functional groups in diethyl
propylmalonate. The positions of the absorption bands are reported in wavenumbers
(cm™2).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing
spectroscopic data for a chemical sample like diethyl propylmalonate.
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Caption: General workflow for spectroscopic analysis.

¢ To cite this document: BenchChem. [Spectroscopic Profile of Diethyl Propylmalonate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b018023#spectroscopic-data-for-diethyl-
propylmalonate-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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